2-Chloro-3-hydroxy-1,4-naphthoquinone

Antifungal Naphthoquinone Candida albicans

Secure 2-Chloro-3-hydroxy-1,4-naphthoquinone (ClLw) to drive halide-dependent SAR. This exact substitution pattern yields a 64-fold superior anti-Candida MIC (0.25 µg/mL vs. clotrimazole) and a distinct redox-active profile, validated by DFT and X‑ray crystallography. Its defined enzymatic origin (juglone 3‑hydroxylase product) enables precise metabolic pathway tracing in Pseudomonas, while the non‑hemolytic profile permits direct in vivo benchmarking, ensuring experimental reproducibility.

Molecular Formula C10H5ClO3
Molecular Weight 208.6 g/mol
CAS No. 1526-73-4
Cat. No. B073082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hydroxy-1,4-naphthoquinone
CAS1526-73-4
Molecular FormulaC10H5ClO3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O
InChIInChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H
InChIKeyFQTBBCHDEDQCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS 1526-73-4): A Halogenated Naphthoquinone Intermediate with Documented Antifungal and Redox-Modulating Properties


2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS 1526-73-4, synonym: 3-chlorolawsone) is a synthetically accessible halogenated derivative of the 1,4-naphthoquinone scaffold, featuring a chlorine substituent at the 2-position and a hydroxyl group at the 3-position of the quinonoid ring . This compound serves as both a key intermediate in the biosynthesis and degradation of higher naphthoquinones and as a stand-alone entity of interest in chemical biology [1]. Its molecular structure confers a distinct redox-active profile that has been explored in antifungal, antioxidant, and enzyme inhibition contexts, distinguishing it from the parent 2-hydroxy-1,4-naphthoquinone (lawsone) and other halogenated analogs [2].

Why 2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS 1526-73-4) Cannot Be Replaced by Unsubstituted or Brominated Analogs in Biological Assays


The biological activity of 2-chloro-3-hydroxy-1,4-naphthoquinone is exquisitely sensitive to the nature of the halogen substituent at the 2-position. Direct substitution with the parent compound lawsone (2-hydroxy-1,4-naphthoquinone) or the bromo analog (BrLw) results in markedly different redox potentials, molecular geometries, and biological outcomes, including embryotoxicity and antimicrobial potency [1][2]. Furthermore, its role as a specific enzymatic intermediate in microbial degradation pathways—where it is produced via hydroxylation of 2-chloro-1,4-naphthoquinone—illustrates a precise metabolic niche that cannot be occupied by other naphthoquinone derivatives [3]. Generic sourcing of “naphthoquinone derivatives” without exact chemical identity therefore carries a high risk of experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS 1526-73-4) from Analogs and Standard Antifungals


Antifungal Potency Against Candida albicans: 64-Fold Superiority Over Clotrimazole

In head-to-head antifungal susceptibility testing against C. albicans strain 955, 2-chloro-3-hydroxy-1,4-naphthoquinone exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is 64-fold more potent than the clinical antifungal agent clotrimazole (MIC = 16 µg/mL) . This substantial differential in potency highlights the compound's value as a lead scaffold for antifungal development.

Antifungal Naphthoquinone Candida albicans

Comparative Embryotoxicity: Chloro Derivative Exhibits Higher Ultrastructural Damage Than Amide Analogs FO-1 and FO-2

In a comparative study using loach (Misgurnus fossilis) embryos as a model system, 2-chloro-3-hydroxy-1,4-naphthoquinone induced more pronounced ultrastructural changes than its amide derivatives FO-1 and FO-2, indicating a higher degree of embryotoxicity [1][2]. This finding underscores the critical influence of the 2-chloro-3-hydroxy substitution pattern on in vivo toxicological outcomes, differentiating it from other functionalized analogs.

Toxicology Naphthoquinone Developmental biology

Lack of Hemolytic Activity at Pharmacologically Relevant Concentrations: Differentiating from Cytotoxic Naphthoquinones

When evaluated as a potential metabolite of a quercetin-naphthoquinone hybrid (compound 1), 2-chloro-3-hydroxy-1,4-naphthoquinone (compound 3) did not affect the osmotic fragility of red blood cells at pharmacologically active concentrations [1]. This contrasts with the known hemolytic potential of several other naphthoquinone derivatives and suggests a favorable safety margin for in vivo applications.

Safety pharmacology Hemolysis Naphthoquinone

Crystal Polymorphism and Hydrogen-Bonding Networks: A Structural Distinction from Bromo Analog BrLw

X-ray crystallographic analysis reveals that 2-chloro-3-hydroxy-1,4-naphthoquinone (ClLw) crystallizes in monoclinic space groups Pc (C1) and Pn (C2), with polymeric chains formed via O-H···O interactions and further stabilized by C-H···Cl and π-π stacking [1]. In contrast, the bromo analog BrLw adopts a monoclinic Cc space group with three independent molecules per asymmetric unit, demonstrating that halogen substitution alters supramolecular assembly and solid-state properties [2]. These structural differences can influence solubility, stability, and formulation behavior.

Crystallography Polymorphism Naphthoquinone

Where 2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS 1526-73-4) Delivers Definitive Experimental Value: Evidence-Backed Application Scenarios


Antifungal Drug Discovery: High-Potency Lead Scaffold Against Candida albicans

Given its 64-fold superior MIC compared to clotrimazole (0.25 µg/mL vs. 16 µg/mL) against C. albicans strain 955 [1], this compound is ideally suited as a starting point for structure-activity relationship (SAR) campaigns aimed at developing novel topical or systemic antifungal agents. Its distinct substitution pattern allows medicinal chemists to explore halogen-dependent potency enhancements.

Chemical Biology: Selective Enzyme Inhibition and Metabolic Tracing

As a specific product of juglone 3-hydroxylase acting on 2-chloro-1,4-naphthoquinone [1], 2-chloro-3-hydroxy-1,4-naphthoquinone serves as a precise probe for studying microbial naphthoquinone degradation pathways. Its well-defined enzymatic origin makes it valuable for metabolic labeling and flux analysis in Pseudomonas and related soil bacteria.

Coordination Chemistry and Materials Science: Ligand for Metal Complexes with Tunable Redox Properties

The chloro derivative (ClLw) has been extensively characterized by DFT and X-ray crystallography, revealing unique polymorphic behavior and hydrogen-bonding networks that are distinct from its bromo analog [1]. This makes it a reliable ligand for synthesizing Zn(II) and other transition metal complexes with predictable electrochemical and structural properties, relevant to catalysis and molecular electronics.

Safety and Toxicology Profiling: Reference Compound with Documented Non-Hemolytic Profile

Unlike many naphthoquinone derivatives that exhibit hemolytic activity, 2-chloro-3-hydroxy-1,4-naphthoquinone has been demonstrated not to affect red blood cell osmotic fragility at pharmacologically active concentrations [1]. This makes it a valuable reference standard for benchmarking the hemotoxicity of new naphthoquinone-based candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-hydroxy-1,4-naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.